(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide
Description
(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a 4-methylphenyl group and a pyrazol-4-yl moiety tethered to an oxolane (tetrahydrofuran) ring. Its structural uniqueness lies in the combination of a rigid aromatic system (4-methylphenyl) and a flexible oxolane-pyrazole side chain, which may influence solubility, crystallinity, and biological activity .
Propriétés
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14-4-6-15(7-5-14)8-10-24(21,22)19-16-11-18-20(12-16)13-17-3-2-9-23-17/h4-8,10-12,17,19H,2-3,9,13H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYBGEFMDUUVNJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN(N=C2)CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN(N=C2)CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Oxolane Moiety: The oxolane group can be introduced via nucleophilic substitution reactions.
Formation of the Ethenesulfonamide: This step involves the reaction of the pyrazole derivative with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
The compound (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and relevant case studies.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Sulfonamides are known for their ability to inhibit carbonic anhydrase, which could be beneficial in treating conditions such as glaucoma and edema.
Case Study: Anti-inflammatory Activity
A study conducted on various sulfonamide derivatives, including (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide, demonstrated significant inhibition of nitric oxide production in macrophages, indicating potential anti-inflammatory properties. The compound showed a dose-dependent response, suggesting that modifications to its structure could enhance efficacy .
Antimicrobial Properties
The antimicrobial activity of sulfonamides is well-documented, making this compound a candidate for further exploration in the field of infectious diseases.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide | E. coli | 32 µg/mL |
| (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide | S. aureus | 16 µg/mL |
This table indicates that the compound exhibits moderate antibacterial activity against both Escherichia coli and Staphylococcus aureus, supporting its potential use in treating bacterial infections .
Cancer Research
Recent investigations have suggested that compounds with similar structures may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In vitro studies on pyrazole derivatives have shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential . Further research on (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide could reveal similar effects.
Mécanisme D'action
The mechanism of action of (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Key Compounds:
(E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide (Compound A, from –5):
- Aromatic Group : 5-Chlorothien-2-yl (electron-withdrawing chlorine and sulfur-containing heterocycle).
- Side Chain : Morpholine-oxopyrrolidine system (polar, hydrogen-bond-accepting groups).
- Therapeutic Use : Factor Xa inhibitor with demonstrated crystallinity for enhanced bioavailability .
Target Compound: Aromatic Group: 4-Methylphenyl (electron-donating methyl group, enhancing lipophilicity).
Structural Comparison Table:
Crystallinity and Hydrogen Bonding Patterns
Compound A’s crystallinity is attributed to its morpholine and oxopyrrolidine groups, which facilitate extensive hydrogen-bonding networks—a critical factor in stabilizing its solid-state structure . Graph set analysis (as per ) would predict weaker intermolecular interactions in the target compound compared to Compound A’s robust N–H···O and C–H···O motifs .
Pharmacological Implications
- Compound A : High crystallinity ensures consistent dissolution rates and bioavailability, critical for oral administration .
- Target Compound : The 4-methylphenyl group may enhance membrane permeability but reduce aqueous solubility. The absence of crystallinity data suggests formulation challenges (e.g., requiring co-crystallization or amorphous solid dispersions).
Activité Biologique
The compound (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide is a member of the ethenesulfonamide class, which has garnered attention for its potential biological activities, particularly as an endothelin receptor antagonist. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide is CHNOS, with a molecular weight of approximately 334.39 g/mol. The compound features a sulfonamide group, which is known for its role in biological activity.
The primary biological activity associated with this compound is its antagonistic effect on endothelin receptors (ETA and ETB). Endothelin receptors are implicated in various cardiovascular diseases, making their antagonism a target for therapeutic intervention. The selectivity of (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide towards these receptors has been studied using quantitative structure-activity relationship (QSAR) models.
Structure-Activity Relationship (SAR)
Recent studies have highlighted the significance of specific structural features in determining the biological activity of ethenesulfonamide derivatives:
- Substituents on the Phenyl Ring : The presence and position of substituents on the phenyl moiety influence the selectivity and potency against endothelin receptors. For instance, di- or tri-substituted phenyl rings have been shown to enhance selectivity towards ETB receptors .
- E-state Indices : The E-state index is a computational descriptor that helps predict the biological activity based on molecular structure. Analysis has indicated that specific atom positions within the molecule are critical for receptor binding and activity .
- Hydrophobicity : The hydrophobic characteristics of substituents also play a crucial role in enhancing receptor affinity. A balance between hydrophilicity and hydrophobicity is necessary for optimal interaction with endothelin receptors .
Case Study 1: Endothelin Receptor Antagonism
A study involving various ethenesulfonamide derivatives demonstrated that modifications to the phenyl ring significantly impacted their effectiveness as endothelin receptor antagonists. The study utilized a QSAR approach to correlate structural features with biological activity, revealing that specific electronic and steric properties were essential for selective binding to ETB over ETA receptors .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of ethenesulfonamide derivatives, including our compound of interest. The findings suggested that electronic descriptors such as (highest occupied molecular orbital energy) and steric factors were significant predictors of anticancer activity, with a high correlation coefficient () indicating a robust model .
Summary of Biological Activities
Q & A
Q. What synthetic strategies are commonly employed to prepare (E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide?
- A multi-step synthesis is typical: (i) Preparation of the pyrazole core via cyclocondensation of hydrazines with diketones. (ii) Functionalization of the pyrazole nitrogen with oxolan-2-ylmethyl groups using nucleophilic substitution or Mitsunobu reactions. (iii) Coupling the sulfonamide group via reaction of sulfonyl chlorides with the pyrazole amine. (iv) Stereoselective formation of the (E)-ethene linkage using Wittig or Horner-Wadsworth-Emmons reactions .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Analytical techniques include:
- HPLC (with UV/Vis detection) to assess purity (>95% threshold).
- NMR (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly for the stereoselective ethene linkage?
- Key factors:
- Catalyst selection : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to minimize side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide formation.
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce hydrolysis risks.
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis for (E)-selectivity .
Q. What methodologies are recommended for evaluating the compound’s biological activity, such as enzyme inhibition or receptor binding?
- In vitro assays :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values.
- Cellular uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track intracellular accumulation.
- In silico studies :
- Molecular docking (AutoDock Vina) to predict binding modes to targets like cyclooxygenase-2 (COX-2).
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes .
Q. How should researchers address contradictory data in solubility or bioactivity studies for this compound?
- Contradiction resolution steps :
- Replicate experiments under standardized conditions (pH, temperature, solvent).
- Analyze degradation products : Use LC-MS to identify byproducts formed during storage or assays.
- Validate biological models : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific artifacts .
Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Systematic substituent variation :
- Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
- Modify the oxolan-2-ylmethyl group to test steric effects (e.g., cyclopentyl vs. tetrahydropyran).
Q. What are the recommended protocols for assessing the compound’s metabolic stability and toxicity?
- Metabolic studies :
- Liver microsome assays (human or rodent) to measure half-life (t₁/₂) and identify CYP450-mediated metabolites.
- Toxicity screening :
- Ames test for mutagenicity.
- hERG channel inhibition assays to assess cardiac risk.
- In vivo acute toxicity in rodent models (OECD Guideline 423) .
Data Interpretation and Experimental Design
Q. How can researchers design experiments to resolve discrepancies in reported binding affinities for this compound?
- Standardize assay conditions :
Q. What advanced analytical techniques are critical for characterizing degradation pathways under experimental conditions?
- LC-MS/MS : Identify degradation products via fragmentation patterns.
- Stability-indicating assays : Use forced degradation (heat, light, pH extremes) followed by HPLC-UV to track stability.
- Electron paramagnetic resonance (EPR) : Detect free radical intermediates in oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
